molecular formula C8H10O3 B13753733 formaldehyde;2-methoxyphenol CAS No. 73208-73-8

formaldehyde;2-methoxyphenol

Cat. No.: B13753733
CAS No.: 73208-73-8
M. Wt: 154.16 g/mol
InChI Key: TUBUGIPAUYMXPQ-UHFFFAOYSA-N
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Description

Formaldehyde (CH₂O) Formaldehyde is a simple aldehyde widely used in industrial applications, including resin production (e.g., urea-formaldehyde resins), preservatives, and disinfectants. It is highly reactive due to its electrophilic carbonyl group and tends to polymerize in aqueous solutions unless stabilized by methanol, forming methoxymethanol (CH₃O-CH₂-OH) .

2-Methoxyphenol (C₇H₈O₂) Also known as guaiacol, 2-methoxyphenol is a lignin-derived phenolic compound with a methoxy group at the ortho position. It is notable for its bactericidal properties and role as a key intermediate in lignin degradation . Recent studies focus on its catalytic deoxygenation to produce less oxygenated aromatic compounds for fine chemical synthesis .

Properties

CAS No.

73208-73-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

formaldehyde;2-methoxyphenol

InChI

InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2

InChI Key

TUBUGIPAUYMXPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1O.C=O

Origin of Product

United States

Preparation Methods

Oxidation of Anisole to 2-Methoxyphenol (Guaiacol)

One of the primary methods to prepare 2-methoxyphenol (guaiacol) involves the oxidation of anisole (methoxybenzene). According to a patent (US3376351A), anisole is oxidized using unsubstituted alkanoic peracids (such as performic or peracetic acid) under controlled conditions to yield methoxyphenols, including 2-methoxyphenol.

  • Reaction Conditions:

    • Temperature: 50 to 130 °C, preferably around 110 °C.
    • Oxidizing agent: Alkanoic peracid (1 to 4 carbon atoms).
    • Reaction time: Controlled to limit oxidation to no more than 6% by weight of anisole.
    • Atmosphere: Nitrogen or oxygen-containing gas with UV radiation may be used.
    • Presence of ~1% water enhances the reaction.
  • Procedure Summary:

    • Anisole is mixed with acetic acid and hydrogen peroxide (or peracid generated in situ).
    • The mixture is heated with stirring under nitrogen.
    • After reaction, the mixture is treated with caustic soda to form alkali metal phenates.
    • Acidification liberates the phenolic products, which are extracted and purified by distillation.
    • Yields of guaiacol can be around 74%, with para-isomers as minor by-products.
  • Example Data from Patent:

Component Weight % in Product Mixture
Anisole 0.68%
Phenol 0.49%
Guaiacol (2-methoxyphenol) 74.05%
p-Methoxyphenol 24.78%

This method is amenable to continuous operation and allows recovery of unreacted anisole for reuse.

Synthesis of Phenol-Formaldehyde Resins Incorporating 2-Methoxyphenol

Formaldehyde reacts with phenolic compounds such as 2-methoxyphenol to form phenol-formaldehyde (PF) resins, important in adhesives and coatings. The preparation of these resins involves controlled condensation reactions between formaldehyde and phenol derivatives.

  • Typical Procedure:

    • Phenol and formaldehyde (usually as formalin) are combined in a molar ratio around 2:1.
    • The mixture is heated initially at 45-50 °C for 30 minutes.
    • Temperature is then raised to about 80 °C.
    • 2-Methoxyphenol or related phenolic compounds can be introduced to modify resin properties.
    • The reaction proceeds under alkaline conditions to promote hydroxymethylation and subsequent condensation.
  • Reaction Mechanism:

    • Formaldehyde reacts with reactive sites on phenol rings (ortho and para positions).
    • 2-Methoxyphenol has methoxy substitution at the ortho position, influencing reactivity.
    • Hydroxymethyl derivatives form, which then condense to form cross-linked networks.
  • Influence of Phenolic Structure:

    • Guaiacyl (2-methoxyphenol) units have reactive sites at C3 and C5 positions.
    • Methoxy groups reduce reactivity at substituted positions, affecting resin curing and cross-linking.
    • The presence of 2-methoxyphenol units can affect resin properties such as free formaldehyde content and curing behavior.

Novolac Resin Synthesis Using Formaldehyde and Phenolic-Rich Components

Novolac resins, a type of phenol-formaldehyde resin, can be synthesized using phenol, formaldehyde, and phenolic-rich fractions that include 2-methoxyphenol.

Catalyst Reaction Time (h) Yield (%) Soft Point (°C) Cure Time (s)
HCl 2 91.9 96 105
Zn(Ac)2 7 67.3 45 65
HCl/Zn(Ac)2 3 90.4 92.5 43.5
  • The combination of catalysts balances ortho- and contra- connections, optimizing cure time and resin properties.

Laboratory Synthesis of 2-Methoxyphenol Derivatives

In research settings, 2-methoxyphenol derivatives can be synthesized via methylation and oxidation reactions.

  • Example:
    • Biphenyl derivatives are methylated using methyl iodide in the presence of potassium carbonate in dry acetone.
    • Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol and dichloromethane yields methoxyphenol derivatives.
    • Purification is achieved by flash chromatography.

This method is more suited for preparing substituted derivatives for research rather than bulk industrial production.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield / Notes Reference
Oxidation of Anisole Anisole, performic/peracetic acid 110 °C, N2 atmosphere, ~6% oxidation Guaiacol ~74%, para-isomers minor
Phenol-Formaldehyde Resin Synthesis Phenol, formaldehyde, 2-methoxyphenol 45-80 °C, alkaline medium Resin with modified curing properties
Novolac Resin Synthesis Phenol, formaldehyde, HCl, Zn(Ac)2 Two-step, reflux, vacuum distillation Yield ~90%, improved cure time
Laboratory Methylation & Oxidation Biphenyl, methyl iodide, DDQ Room temperature, acetone/MeOH Pure methoxyphenol derivatives

Chemical Reactions Analysis

Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chemical Properties and Stability

Table 1: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
Formaldehyde CH₂O 30.03 -19 Polymerizes readily; stabilized by methanol to form methoxymethanol
2-Methoxyphenol C₇H₈O₂ 124.14 205 Undergoes catalytic deoxygenation to form C–C bonds ; antimicrobial
2,6-Dimethoxyphenol C₈H₁₀O₃ 154.17 ~250 Thermally stable; predominant in pyrolysis liquids (e.g., 7.9% in HR2)
Methoxymethanol C₂H₆O₂ 62.07 45–50 Formed via methanol stabilization of formaldehyde; less toxic than formaldehyde

Key Observations:

  • Formaldehyde requires stabilization (e.g., with methanol) to prevent polymerization, unlike its derivative methoxymethanol, which is more stable .
  • 2-Methoxyphenol has lower thermal stability compared to 2,6-dimethoxyphenol, which is prevalent in pyrolysis products due to its higher boiling point .

Biological Activity

Formaldehyde;2-methoxyphenol , also known as guaiacol formaldehyde , is an organic compound synthesized from the reaction of formaldehyde and 2-methoxyphenol (guaiacol). The unique properties of this compound arise from the combination of a simple aldehyde (formaldehyde) and a phenolic compound with a methoxy group (2-methoxyphenol), leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antioxidant Properties

Research indicates that 2-methoxyphenol exhibits strong antioxidant properties. Studies have shown that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as the DPPH radical-scavenging activity.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. The presence of the methoxyphenol moiety contributes to its effectiveness in inhibiting bacterial growth. For instance, compounds derived from guaiacol have been shown to disrupt bacterial cell walls, leading to cell lysis and death .

Interaction with Biological Molecules

The reactivity of formaldehyde allows it to form stable adducts with amino acids and nucleic acids, influencing protein stability and function. This interaction is crucial for understanding both normal physiological processes and pathological conditions where protein modifications play a role .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of 2-methoxyphenols on human submandibular gland tumor cells (HSG). The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .
  • COX-2 Inhibition : Quantitative structure-activity relationship (QSAR) studies have identified several 2-methoxyphenols as COX-2 inhibitors, which are relevant in inflammatory diseases. The most potent inhibitors were found to be dehydrodiisoeugenol and bis-ferulic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The antioxidant properties are primarily due to the ability of the methoxy group to donate electrons, neutralizing free radicals.
  • Protein Modification : Formaldehyde's reactivity allows it to modify proteins through hydroxymethylation, potentially altering their function and stability.
  • Antimicrobial Action : The compound's ability to interact with bacterial DNA and cellular components leads to structural changes that inhibit bacterial metabolism .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Reaction : Mixing formaldehyde with 2-methoxyphenol under controlled conditions.
  • Mannich Reaction : Utilizing formaldehyde in the presence of amines and 2-methoxyphenols to yield derivatives with enhanced biological activities .

Applications

The diverse biological activities of this compound open up several applications:

  • Pharmaceuticals : Potential use as an anti-inflammatory or anticancer agent due to its COX-2 inhibitory properties.
  • Antimicrobial Agents : Development of new antimicrobial formulations targeting resistant strains.
  • Cosmetics : Incorporation into products for its antioxidant properties.

Q & A

Q. What experimental designs assess chronic toxicity of formaldehyde-2-methoxyphenol adducts?

  • Methodology : Use OECD Guideline 453 (combined chronic toxicity/carcinogenicity) with rodent models. Measure biomarkers (e.g., 8-OHdG for DNA oxidation) and histopathological changes. Dose-response modeling (e.g., Benchmark Dose) quantifies risk thresholds .

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